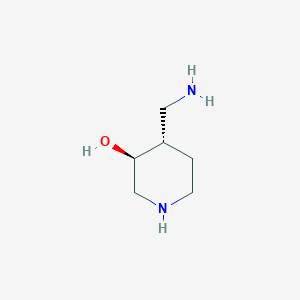

trans-4-Aminomethyl-3-hydroxypiperidine

Description

BenchChem offers high-quality trans-4-Aminomethyl-3-hydroxypiperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-4-Aminomethyl-3-hydroxypiperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3S,4S)-4-(aminomethyl)piperidin-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c7-3-5-1-2-8-4-6(5)9/h5-6,8-9H,1-4,7H2/t5-,6+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQEXJRROGBIXMM-NTSWFWBYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1CN)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]([C@@H]1CN)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

chiral 3,4-disubstituted piperidine building blocks for drug discovery

The following technical guide details the strategic design and synthesis of chiral 3,4-disubstituted piperidines, a privileged scaffold in modern drug discovery.

A Technical Guide to Privileged Scaffolds in Drug Discovery

Executive Summary: The 3D Imperative

In the transition from "flat" aromatic drug candidates to high-Fsp³ architectures, the 3,4-disubstituted piperidine stands as a critical building block. Unlike its 4-substituted counterparts (which often suffer from conformational flexibility) or 2-substituted analogs (common in alkaloids but sterically crowded near the nitrogen), the 3,4-substitution pattern offers a unique balance of conformational restriction and vectorial diversity .

This scaffold is the pharmacophore engine behind blockbusters like Paroxetine (SSRI, trans-configuration) and Tofacitinib (JAK inhibitor, cis-configuration). The ability to precisely control the relative (cis/trans) and absolute stereochemistry at C3 and C4 allows medicinal chemists to fine-tune vector alignment within a binding pocket while modulating physicochemical properties (solubility, pKa, metabolic stability).

This guide delineates three field-proven synthetic workflows, ranging from established asymmetric hydrogenation to cutting-edge chemo-enzymatic C-H functionalization.

Structural & Pharmacological Logic

Conformational Analysis

The 3,4-disubstituted piperidine ring exists predominantly in a chair conformation. The interplay between the C3 and C4 substituents dictates the preferred chair flip, often locking the molecule into a specific bioactive conformation.

-

Trans-3,4: Typically places both substituents in pseudo-equatorial positions (diequatorial) to minimize 1,3-diaxial interactions, providing a rigid, extended vector. (e.g., Paroxetine).[1]

-

Cis-3,4: Forces one substituent axial and the other equatorial. This creates a "kinked" 3D topology often required for compact binding pockets (e.g., Tofacitinib).

Metabolic Stability & Fsp³

Increasing the saturation (Fsp³) of a drug candidate correlates with improved clinical success. However, the piperidine ring is susceptible to oxidative metabolism (P450-mediated) at the α-carbon (C2/C6).

-

Strategic Substitution: Placing a substituent at C3 can sterically shield the adjacent C2 position from metabolic oxidation.

-

Polarity Modulation: The basicity of the piperidine nitrogen (typically pKa 10-11) can be modulated by electron-withdrawing groups at C3 (inductive effect), lowering pKa to physiological ranges (7-8) to improve membrane permeability.

Synthetic Workflows

Strategy Selection Matrix

Before selecting a route, apply the following logic:

Route A: Asymmetric Hydrogenation of Pyridinium Salts

Best for: Rapid access to cis-enriched scaffolds from aromatic precursors.

This method utilizes Iridium or Rhodium catalysts to reduce the aromatic pyridine ring. The challenge is overcoming the high resonance energy of pyridine.

Protocol (Representative - Zhou Method):

-

Activation: Convert the 3,4-disubstituted pyridine to a pyridinium salt (e.g., N-benzyl pyridinium bromide) to increase susceptibility to hydride transfer.

-

Catalyst System: Use [Ir(COD)Cl]2 with a chiral bisphosphine ligand (e.g., (S)-SegPhos or (S)-MeO-Biphep).

-

Conditions: Hydrogenation is performed at 600-800 psi H₂ in a solvent mixture (THF/MeOH) with a base (TEA).

-

Outcome: Typically yields the cis-3,4-disubstituted piperidine with high enantioselectivity (90-99% ee).[2] The mechanism involves face-selective hydride addition.

Critical Control Point: The counter-ion of the pyridinium salt affects the catalytic rate. Halides (Cl, Br) are generally superior to non-coordinating anions (BF4) for Ir-catalysis.

Route B: Chemo-Enzymatic Cascade (Turner/Renata Approach)

Best for: High stereocontrol (cis OR trans) and avoiding heavy metals.

This route employs a "deracemization" or "desymmetrization" strategy using Monoamine Oxidases (MAO-N) and Imine Reductases (IREDs).

Protocol:

-

Substrate: Start with a racemic 3,4-disubstituted tetrahydropyridine or piperidine.

-

Oxidation (MAO-N): The enzyme MAO-N (variants D5 or D9) selectively oxidizes one enantiomer of the piperidine to the imine/enamine, leaving the other enantiomer untouched (Kinetic Resolution) or setting up a dynamic kinetic resolution.

-

Reduction (IRED): An added Imine Reductase (IRED) selectively reduces the imine intermediate from a specific face.

-

Causality: By pairing an (S)-selective MAO-N with an (S)-selective IRED, you can funnel a racemic mixture into a single chiral isomer with >99% ee.

Route C: Biocatalytic C-H Oxidation & Radical Cross-Coupling (Science 2024)

Best for: Late-stage functionalization and accessing complex 3D space.[3]

This breakthrough method (Scripps/Rice, 2024) allows for the direct installation of substituents onto a simple piperidine core, mimicking the logic of Electrophilic Aromatic Substitution (EAS) but on a saturated ring.

Workflow Diagram:

Protocol Details:

-

C-H Oxidation: A specific hydroxylase enzyme targets the C3 or C4 position of a protected piperidine, installing a hydroxyl group with perfect stereocontrol.

-

Activation: The hydroxyl group is converted to an active ester (e.g., oxalate).

-

Cross-Coupling: Nickel electrocatalysis is used to couple the activated position with an aryl or alkyl halide. This proceeds via a radical mechanism, retaining or inverting stereochemistry based on the specific ligand/conditions.

Case Studies in Drug Discovery

Tofacitinib (Xeljanz)[4]

-

Target: JAK3 Inhibitor (Rheumatoid Arthritis).[4]

-

Core: (3R,4R)-4-methyl-3-(methylamino)piperidine .

-

Stereochemistry: Cis -configuration (methyl and amino group on the same side).

-

Synthesis Insight: The synthesis relies on the generation of the cis-3,4-disubstituted core. Early routes used Rh-catalyzed hydrogenation of a 4-methyl-3-aminopyridine precursor. Modern routes utilize enzymatic dynamic kinetic resolution (DKR) of 1-benzyl-4-methylpiperidin-3-one using a transaminase or IRED to set the (3R,4R) stereocenters simultaneously.

Paroxetine (Paxil)

-

Target: SSRI (Antidepressant).

-

Core: (3S,4R)-3-((benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-fluorophenyl)piperidine .

-

Stereochemistry: Trans -configuration.

-

Synthesis Insight: The trans relationship is thermodynamic. Classical synthesis involves a conjugate addition to a cinnamate derivative followed by cyclization. The trans stereochemistry is often ensured by equilibration of the intermediate ester/ketone prior to reduction.

Comparative Data: Synthetic Efficiency

| Parameter | Asymmetric Hydrogenation (Route A) | Chemo-Enzymatic (Route B) | C-H Oxidation + Coupling (Route C) |

| Starting Material | Substituted Pyridines (Flat) | Racemic Piperidines | Simple Piperidine Core |

| Stereocontrol | High (Catalyst dependent) | Very High (>99% ee) | High (Enzyme dependent) |

| Scalability | High (Kg scale proven) | Medium (Enzyme load limits) | Emerging (Gram scale) |

| Cis/Trans Access | Cis-biased | Both (Enzyme selection) | Modular |

| Key Limitation | High pressure H₂; Cost of Ir/Rh | Enzyme availability/screening | Requires specialized electrochem setup |

References

-

Glorius, F., et al. (2004). "Asymmetric Hydrogenation of Pyridines." Angewandte Chemie International Edition. Link

-

Zhou, Y.-G., et al. (2012). "Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts." Journal of the American Chemical Society. Link

-

He, J., Yokoi, K., Renata, H., Baran, P. S., et al. (2024).[3][5][6] "Biocatalytic C–H oxidation meets radical cross-coupling: Simplifying complex piperidine synthesis." Science, 386(6728), 1421-1427.[3][7] Link[3]

-

Turner, N. J., et al. (2014). "Deracemisation of Piperidines using Biocatalysts." Nature Chemical Biology. Link

-

Pfizer Global R&D. (2010). "Synthesis of Tofacitinib (CP-690,550)." Organic Process Research & Development. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Biocatalytic C-H oxidation meets radical cross-coupling: Simplifying complex piperidine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. sciencedaily.com [sciencedaily.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

Strategic Sourcing and Analytical Validation of trans-4-Aminomethyl-3-hydroxypiperidine (CAS: 823226-03-5)

A Technical Whitepaper for Drug Development Professionals

Executive Summary & Pharmacological Relevance

The piperidine ring is one of the most ubiquitous nitrogenous heterocycles in medicinal chemistry, serving as the structural cornerstone for over 70 commercialized pharmaceutical agents [1]. Within this chemical space, trans-4-Aminomethyl-3-hydroxypiperidine (CAS: 823226-03-5) has emerged as a highly valuable bifunctional building block.

As a Senior Application Scientist, I approach this molecule not merely as a raw material, but as a critical stereochemical vector. The trans relationship between the C4-aminomethyl and C3-hydroxyl groups forces the substituents into a diequatorial (or equatorial-axial, depending on N-substitution) arrangement within the piperidine chair conformation. This spatial separation prevents intramolecular hydrogen bonding, ensuring that both pharmacophores remain available for intermolecular target engagement—a critical feature when designing selective kinase inhibitors or G-protein-coupled receptor (GPCR) modulators.

Synthetic Utility & Causality of Scaffold Design

The utility of trans-4-Aminomethyl-3-hydroxypiperidine lies in its orthogonal reactivity. The primary amine, secondary amine (piperidine N1), and secondary alcohol possess distinct nucleophilicities and pKa values. This allows for selective, step-wise functionalization without the need for excessive protecting group manipulations, provided the reaction conditions are strictly controlled.

Caption: Orthogonal protection and functionalization workflow for piperidine scaffolds.

Supplier Landscape & Price Comparison

When sourcing fine chemicals for library synthesis, the procurement strategy must balance cost with stereochemical fidelity. Commercial synthesis of this scaffold often involves the reductive amination of substituted piperidinones or epoxide ring-opening sequences. If the supplier's process chemistry is poorly optimized, the resulting batch may contain trace cis-isomers or enantiomeric mixtures.

Below is a comparative analysis of verified commercial suppliers for CAS 823226-03-5. Note: Pricing is estimated based on standard fine chemical benchmarking for comparative strategic sourcing; actual procurement costs may vary based on institutional contracts.

| Supplier | Catalog Number | Form | Stated Purity | Est. Price (1g) | Est. Price (10g) |

| BLD Pharmatech [2] | BD315888 | Free Base | 95+% | $85.00 | $650.00 |

| Amadis Chemical [3] | A1091299 | Free Base | 95+% | $90.00 | $680.00 |

| BenchChem [4] | 823226-03-5 | Free Base | 95% | $110.00 | $800.00 |

| abcr Gute Chemie [5] | AB486224 | Di-HCl Salt | 95% | $120.00 | $850.00 |

Sourcing Insight: Purchasing the Di-HCl salt (as offered by abcr Gute Chemie) often provides higher crystalline stability and longer shelf-life compared to the free base, which can be hygroscopic and prone to oxidative degradation over time.

Self-Validating Quality Control & Analytical Protocol

Trusting a supplier's Certificate of Analysis (CoA) without internal validation is a critical failure point in drug development. Because the presence of the cis-diastereomer can derail downstream structure-activity relationship (SAR) data, I mandate the following self-validating Quality Control (QC) protocol for all incoming batches.

Step-by-Step Analytical Methodology

Step 1: Visual Inspection & Solubility Profiling

-

Action: Dissolve 5.0 mg of the incoming batch in 1.0 mL of DMSO-

. -

Causality: Incomplete dissolution immediately flags the presence of inorganic salt impurities (e.g., residual silica, metal catalysts) that are "invisible" to standard LC-MS detectors. This self-validates the physical homogeneity of the sample before committing it to expensive instrumental analysis.

Step 2: LC-MS Analysis (Chemical Purity)

-

Action: Run a 10-minute gradient (5–95% MeCN in H

O with 0.1% Formic Acid) on a sub-2 µm C18 column. -

Causality: Confirms the exact mass ([M+H]

= 131.1) and isolates UV-active impurities. The deliberate use of a slow, shallow gradient ensures that closely eluting structural isomers are chromatographically resolved, validating the supplier's >95% purity claim.

Step 3:

-

Action: Acquire a 400 MHz

H NMR spectrum. Analyze the coupling constants ( -

Causality: This is the most critical step. The trans isomer exhibits distinct axial-axial coupling (

Hz) between the C3 and C4 protons. Conversely, the cis isomer shows equatorial-axial coupling (

Step 4: Chiral Derivatization & HPLC (Enantiomeric Excess)

-

Action: Derivatize the primary amine with Mosher's acid chloride ((R)-MTPA-Cl) to form diastereomers, then analyze via standard reverse-phase HPLC.

-

Causality: Because the molecule possesses two chiral centers, an enantiomeric mixture will result in a complex, uninterpretable diastereomeric library downstream. This derivatization step converts enantiomers into diastereomers with distinct retention times, validating the absolute stereochemical integrity of the batch.

Caption: Self-validating analytical quality control workflow for incoming piperidine batches.

Conclusion & Strategic Recommendations

References

The Piperidin-3-ol Scaffold: A Privileged Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring is a ubiquitous and highly valued scaffold in medicinal chemistry, forming the core of a vast number of therapeutic agents.[1][2][3] Among its many derivatives, the piperidin-3-ol moiety has emerged as a particularly "privileged" structure. This distinction arises from its unique combination of stereochemical and physicochemical properties that enable it to engage in critical interactions with a wide range of biological targets, leading to potent and selective modulators of their function.[4][5] This in-depth technical guide provides a comprehensive overview of the piperidin-3-ol core, delving into its fundamental structural features, conformational landscape, and the critical role of the 3-hydroxy group in molecular recognition. We will explore key synthetic strategies for accessing this scaffold, with a focus on stereoselective methods, and present detailed experimental protocols. Furthermore, this guide will examine the extensive applications of the piperidin-3-ol motif in drug discovery, with a particular emphasis on its role in the development of kinase inhibitors and agents targeting the central nervous system. Through case studies of FDA-approved drugs and an analysis of structure-activity relationships, we will illuminate why this seemingly simple scaffold continues to be a cornerstone of modern drug design.

The Piperidin-3-ol Scaffold: Structural and Physicochemical Properties

The piperidin-3-ol scaffold is characterized by a six-membered saturated heterocycle containing a nitrogen atom, with a hydroxyl group at the 3-position. This seemingly simple arrangement confers a unique set of properties that are highly advantageous for drug design.

Conformational Landscape

Like cyclohexane, the piperidine ring predominantly adopts a low-energy chair conformation to minimize torsional and angular strain. The presence of the nitrogen atom and the 3-hydroxyl group, however, introduces additional conformational considerations that are critical to its biological activity. The two primary chair conformers are in rapid equilibrium, and the orientation of the hydroxyl group (axial or equatorial) can significantly influence the molecule's shape and its ability to interact with a protein binding pocket.

The conformational preference is influenced by several factors, including the substitution on the nitrogen atom and the presence of other substituents on the ring.[6] For instance, N-acylation can lead to a pseudoallylic strain that favors an axial orientation of a 2-substituent.[6] Computational studies and NMR spectroscopy are powerful tools for elucidating the preferred conformations of piperidin-3-ol derivatives in different environments. Understanding these conformational preferences is paramount for structure-based drug design, as it allows for the rational placement of substituents to optimize target engagement.

Diagram: Conformational Isomers of Piperidin-3-ol

Caption: Conformational isomers of piperidin-3-ol.

Physicochemical Properties

The piperidin-3-ol moiety imparts a favorable balance of physicochemical properties to a molecule, which is crucial for its drug-like characteristics.

| Property | Typical Range/Value | Significance in Drug Design |

| Molecular Weight | ~101.15 g/mol (unsubstituted) | Provides a small, versatile scaffold for building more complex molecules. |

| logP | ~0.33 (for MEP) | The hydroxyl group increases polarity, contributing to a favorable logP for oral bioavailability.[7] |

| pKa | ~11.2 (conjugate acid of piperidine) | The basic nitrogen can be protonated at physiological pH, enhancing aqueous solubility and enabling ionic interactions. |

| Hydrogen Bonding | Donor (OH) and Acceptor (N, OH) | The hydroxyl group is a key hydrogen bond donor, while both the nitrogen and oxygen atoms can act as acceptors, facilitating strong interactions with protein targets.[1] |

| Solubility | Miscible with water (unsubstituted) | The polar nature of the scaffold generally contributes to good aqueous solubility. |

Data compiled from various sources.[7]

The ability of the piperidin-3-ol core to modulate lipophilicity and solubility is a key reason for its prevalence in drug discovery. The basic nitrogen can be utilized to form salts, further improving solubility and formulation properties.

The Privileged Role of the 3-Hydroxy Group

The hydroxyl group at the 3-position is not merely a passive substituent; it actively participates in molecular recognition and is often the key to a molecule's biological activity.

A Key Hydrogen Bonding Partner

The 3-hydroxy group is an excellent hydrogen bond donor and can also act as an acceptor. This allows it to form strong and specific interactions with amino acid residues in a protein's binding site, such as the hinge region of kinases.[8] These hydrogen bonds are critical for anchoring the ligand in the correct orientation for optimal activity.[8] Molecular modeling studies have repeatedly shown the importance of this interaction for the potency of piperidin-3-ol-containing inhibitors.[9]

Diagram: Interaction of Piperidin-3-ol with a Kinase Hinge Region

Caption: Piperidin-3-ol's hydroxyl group hydrogen bonding.

Modulator of Physicochemical Properties and Pharmacokinetics

The introduction of a hydroxyl group significantly impacts a molecule's physicochemical properties. It increases polarity, which can lead to improved aqueous solubility and a more favorable ADME (absorption, distribution, metabolism, and excretion) profile.[1] This can be particularly beneficial in optimizing lead compounds that are too lipophilic. Furthermore, the hydroxyl group can serve as a point for metabolic transformations, which can be strategically blocked or modified to improve metabolic stability.[10]

Synthetic Strategies

The development of efficient and stereoselective methods for the synthesis of piperidin-3-ol and its derivatives has been a major focus of organic chemistry.

Synthesis of Racemic Piperidin-3-ol

A common and straightforward method for the synthesis of racemic 3-hydroxypiperidine is the catalytic hydrogenation of 3-hydroxypyridine.[11] This reaction is typically carried out using a rhodium-nickel/carbon bimetallic catalyst under a hydrogen atmosphere.[12]

Experimental Protocol: Hydrogenation of 3-Hydroxypyridine

-

Materials: 3-hydroxypyridine, rhodium-nickel/carbon catalyst, phosphoric acid, isopropanol, hydrogen gas.

-

Procedure:

-

To a suitable reactor, add 3-hydroxypyridine (1 equivalent), rhodium-nickel/carbon catalyst (e.g., 10% rhodium and 1% nickel on carbon), a catalytic amount of phosphoric acid, and a suitable solvent such as isopropanol or water.[12]

-

Pressurize the reactor with hydrogen gas (e.g., 3-5 atm).[12]

-

Stir the reaction mixture at a controlled temperature (e.g., 25-50 °C) for a specified time (e.g., 3-30 hours), monitoring for completion.[12]

-

Upon completion, carefully release the hydrogen pressure and filter the catalyst.

-

Concentrate the filtrate under reduced pressure and purify the crude product by distillation to yield 3-hydroxypiperidine.[12]

-

Enantioselective Synthesis of (R)- and (S)-Piperidin-3-ol

The stereochemistry of the 3-hydroxy group is often critical for biological activity. Therefore, the development of enantioselective syntheses of (R)- and (S)-piperidin-3-ol is of paramount importance. Several strategies have been developed, including enzymatic resolutions and asymmetric catalysis.

Experimental Protocol: Enzymatic Reduction of N-Boc-3-piperidone

A highly effective method for producing enantiomerically pure (S)-N-Boc-3-hydroxypiperidine involves the use of a ketoreductase (KRED) enzyme.[13]

-

Materials: N-Boc-3-piperidone, ketoreductase (e.g., KRED 110), NAD+, triethanolamine HCl buffer, isopropanol (IPA).

-

Procedure:

-

Prepare a reaction mixture containing N-Boc-3-piperidone dissolved in IPA, the ketoreductase enzyme, NAD+, and a suitable buffer (e.g., triethanolamine HCl, pH 7.5).[13]

-

Stir the reaction at a controlled temperature (e.g., 35-40 °C) and monitor the progress by TLC or other analytical methods.[13]

-

Upon completion, extract the product into an organic solvent, dry, and concentrate to yield (S)-N-Boc-3-hydroxypiperidine.[13]

-

The Boc protecting group can be subsequently removed under acidic conditions to afford (S)-piperidin-3-ol.

-

Another powerful approach involves the catalytic asymmetric hydrogenation of pyridinium salts, which allows for the rapid preparation of a variety of chiral piperidines with excellent diastereo- and enantio-selectivities.[14][15]

Applications in Drug Discovery

The piperidin-3-ol scaffold is a prominent feature in a wide array of clinically successful drugs and investigational agents.

Kinase Inhibitors

The ability of the 3-hydroxy group to form a key hydrogen bond with the kinase hinge region has made the piperidin-3-ol scaffold a popular choice in the design of kinase inhibitors.[8]

Case Study: Ibrutinib (Imbruvica®)

Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK) approved for the treatment of various B-cell malignancies.[16][17] A key structural feature of ibrutinib is the (R)-piperidin-3-yl moiety. The synthesis of ibrutinib involves the coupling of the pyrazolopyrimidine core with (S)-1-Boc-3-hydroxypiperidine, followed by deprotection and acylation.[18] The (R)-configuration of the piperidine ring and the presence of the hydroxyl group are crucial for its high affinity and selectivity for BTK. While the acrylamide group forms a covalent bond with a cysteine residue in the active site, the rest of the molecule, including the piperidin-3-ol, ensures proper positioning for this interaction to occur.[17]

Central Nervous System (CNS) Agents

The physicochemical properties of the piperidin-3-ol scaffold, including its ability to cross the blood-brain barrier, have made it a valuable component in the development of drugs targeting the CNS.[19] Piperidine derivatives have been investigated for a range of neurological and psychiatric disorders.[2][20]

Case Study: Palbociclib (Ibrance®) Analogues

Palbociclib is a CDK4/6 inhibitor used in the treatment of certain types of breast cancer.[21][22] While palbociclib itself contains a piperazine ring, numerous research efforts have explored the synthesis and evaluation of analogues where the piperazine is replaced with other heterocycles, including piperidine derivatives, to improve properties such as selectivity and reduce side effects.[19] This highlights the utility of the piperidine scaffold as a versatile building block in the optimization of CNS-active compounds.

Bioisosteric Replacements

Bioisosterism is a powerful strategy in medicinal chemistry for optimizing lead compounds by replacing a functional group with another that has similar physicochemical or biological properties.[12][23]

Bioisosteres of the 3-Hydroxy Group

While the hydroxyl group is often crucial for activity, in some cases, it can be a liability due to metabolic instability or undesirable physicochemical properties. In such instances, bioisosteric replacement can be a valuable tool.

| Bioisostere | Rationale for Replacement |

| Fluorine | Can act as a hydrogen bond acceptor and is metabolically more stable than a hydroxyl group. It can also modulate the pKa of nearby functional groups.[1][24] |

| Amine (NH2) | Can act as a hydrogen bond donor and introduce a basic center, which can be advantageous for solubility and target interactions.[12] |

| Small Alkoxy (e.g., OCH3) | Can act as a hydrogen bond acceptor and increases lipophilicity compared to a hydroxyl group. |

Bioisosteres of the Piperidine Ring

In some cases, the entire piperidine ring may be replaced to fine-tune a molecule's properties.

| Bioisostere | Rationale for Replacement |

| Pyrrolidine | A five-membered ring that can alter the spatial arrangement of substituents. |

| Morpholine | Introduces an oxygen atom, which can improve solubility and act as a hydrogen bond acceptor while potentially blocking a site of metabolism.[25] |

| Piperazine | Contains a second nitrogen atom, offering an additional point for substitution or interaction.[20][26] |

Case Study: Maraviroc (Selzentry®)

Maraviroc is a CCR5 antagonist used in the treatment of HIV.[27] While it does not contain a piperidin-3-ol moiety, its development involved the exploration of various heterocyclic scaffolds, and it serves as an excellent example of how different ring systems are evaluated to optimize drug properties.[28][29]

Future Outlook

The piperidin-3-ol scaffold, with its inherent privileged properties, will undoubtedly continue to be a valuable tool in the medicinal chemist's arsenal. Future research will likely focus on the development of novel and more efficient stereoselective synthetic methods to access a wider diversity of substituted piperidin-3-ols. Furthermore, a deeper understanding of the conformational intricacies of this scaffold, aided by advanced computational and analytical techniques, will enable the more rational design of next-generation therapeutics with enhanced potency, selectivity, and pharmacokinetic properties. The continued exploration of this remarkable scaffold promises to yield new and improved treatments for a wide range of human diseases.

References

- Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. (n.d.).

- Preparation Of Chiral N Boc 3 Hydroxypiperidine. (n.d.). Quick Company.

- Gaikwad, P. L., Gandhi, P. S., Jagdale, D. M., & Kadam, V. J. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research, 2(4).

- Wang, Y., et al. (2019). Efficient synthesis of Ibrutinib chiral intermediate in high space-time yield by recombinant E. coli co-expressing alcohol dehydrogenase and glucose dehydrogenase. Scientific Reports, 9(1), 876.

- Application of Bioisosteres in Drug Design. (2012, May 7).

- Enantioselective synthesis of (S)

- Bioisosteres of Common Functional Groups. (n.d.).

- Common bioisosteres of different functional groups. (n.d.).

- Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. (2022, March 8). MDPI.

- Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. (2022, March 4).

- Preparation method of (S)-N-BOC-3-hydroxypiperidine. (2020, February 7).

- Molecular docking, pharmacophore modeling and 3D-QSAR approach on a series of piperidone derivatives as potential anticancer age. (n.d.). Der Pharma Chemica.

- Design, synthesis, and anticancer activity of three novel palbociclib deriv

- Maraviroc - Selective CCR5 Antagonist Antiretroviral Agent. (n.d.). APExBIO.

- How Ligands Interact with the Kinase Hinge. (n.d.). PMC.

- Classes of Piperidine-Based Drugs. (n.d.).

- Process for preparing ibrutinib and its intermedi

- 1-(4-Aminophenyl)-3-piperidinol Properties. (n.d.). EPA.

-

Piperidine-3,4-diol and piperidine-3-ol derivatives of pyrrolo[2,1-f][4][14][24]triazine as inhibitors of anaplastic lymphoma kinase. (2015, March 1). PubMed.

- Palbociclib (PD-0332991) Combined With Fulvestrant In Hormone Receptor+ HER2-Negative Metastatic Breast Cancer After Endocrine Failure (PALOMA-3). (n.d.). NCI.

- Exploring the Conformational Effects of N- and C-Methylation of N-acylhydrazones. (n.d.). ChemRxiv.

- Synthetic method of (S)-N-Boc-3-hydroxypiperidine. (n.d.).

- The Discovery and Synthesis of Ibrutinib: A Technical Whitepaper. (n.d.). Benchchem.

- Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. (2024, April 22). Arabian Journal of Chemistry.

- Synthesis, molecular modeling, and biological studies of novel piperidine-based analogues of cocaine: evidence of unfavorable interactions proximal to the 3alpha-position of the piperidine ring. (2004, June 3). PubMed.

- Process for the preparation of ibrutinib. (n.d.).

- (S)-3-Hydroxypiperidine hydrochloride. (n.d.). Chem-Impex.

- New palbociclib analogues modified at the terminal piperazine ring and their anticancer activities. (2016, October 21). PubMed.

- Synthesis of Ibrutinib. (2021, June 10). Chinese Journal of Pharmaceuticals.

- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025, October 21). PubMed.

- Chemokine Receptor CCR5 Antagonist Maraviroc: Medicinal Chemistry and Clinical Applic

- Piperidine (CAS 110-89-4) - Chemical & Physical Properties. (n.d.). Cheméo.

- NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (n.d.). RSC Publishing.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- The structures of palbociclib and its representative analogs. The... (n.d.).

- Fragment Binding to Kinase Hinge: If Charge Distribution and Local pKa Shifts Mislead Popular Bioisosterism Concepts. (n.d.). PUBDB.

- Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine. (n.d.).

- Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. (n.d.).

- Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine. (n.d.). ChemicalBook.

- An imidazopiperidine series of CCR5 antagonists for the treatment of HIV: the discovery of N-{(1S)-1-(3-fluorophenyl)-3-[(3-endo)-3-(5-isobutyryl-2-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-. (2011, January 13). PubMed.

- 3-Hydroxypiperidine | C5H11NO | CID 23293. (n.d.). PubChem.

- High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simul

- Maraviroc | Chemokine Receptor Antagonists. (n.d.). Tocris Bioscience.

- Office of Clinical Pharmacology Review Palbociclib. (2025, March 17). FDA.

- Maraviroc | Chemokine CC Receptors. (n.d.). Tocris Bioscience.

- Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. (2024, February 29). MDPI.

- 3-Hydroxypiperidine Hcl BP EP USP CAS 64051-79-2 Manufacturers and Suppliers. (n.d.).

- PIPERIDINE. (n.d.).

- a) Different modalities of piperidine-containing drugs and drug... (n.d.).

- Piperidine CAS#: 110-89-4. (n.d.). ChemicalBook. 110-89-4. (n.d.). ChemicalBook.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, molecular modeling, and biological studies of novel piperidine-based analogues of cocaine: evidence of unfavorable interactions proximal to the 3alpha-position of the piperidine ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Efficient synthesis of Ibrutinib chiral intermediate in high space-time yield by recombinant E. coli co-expressing alcohol dehydrogenase and glucose dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Piperidine-3,4-diol and piperidine-3-ol derivatives of pyrrolo[2,1-f][1,2,4]triazine as inhibitors of anaplastic lymphoma kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. How Ligands Interact with the Kinase Hinge - PMC [pmc.ncbi.nlm.nih.gov]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. elearning.uniroma1.it [elearning.uniroma1.it]

- 13. derpharmachemica.com [derpharmachemica.com]

- 14. Preparation Of Chiral N Boc 3 Hydroxypiperidine [quickcompany.in]

- 15. macmillan.princeton.edu [macmillan.princeton.edu]

- 16. Process for preparing ibrutinib and its intermediates | TREA [trea.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Synthesis of Ibrutinib [cjph.com.cn]

- 19. New palbociclib analogues modified at the terminal piperazine ring and their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. chemimpex.com [chemimpex.com]

- 21. Design, synthesis, and anticancer activity of three novel palbociclib derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. fda.gov [fda.gov]

- 23. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 24. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]

- 25. chemrxiv.org [chemrxiv.org]

- 26. 3-Hydroxypiperidine | C5H11NO | CID 23293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 27. apexbt.com [apexbt.com]

- 28. Chemokine Receptor CCR5 Antagonist Maraviroc: Medicinal Chemistry and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 29. An imidazopiperidine series of CCR5 antagonists for the treatment of HIV: the discovery of N-{(1S)-1-(3-fluorophenyl)-3-[(3-endo)-3-(5-isobutyryl-2-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-1-yl)-8-azabicyclo[3.2.1]oct-8-yl]propyl}acetamide (PF-232798) - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Reductive Amination of Piperidine-3-one Intermediates in Modern Drug Discovery

Abstract

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of approved pharmaceuticals. The functionalization of this core, particularly at the 3-position, is a critical strategy for modulating pharmacological activity. Reductive amination of piperidine-3-one intermediates stands as a cornerstone reaction for introducing diverse amine functionalities, enabling the synthesis of complex and novel drug candidates. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the theory, practical application, and optimization of this pivotal transformation. We will delve into the underlying mechanisms, offer detailed, field-tested protocols, and discuss critical process parameters to ensure reproducible and high-yielding results.

Introduction: The Strategic Importance of Piperidine-3-amine Scaffolds

The piperidine ring's prevalence in pharmaceuticals stems from its ability to exist in a stable, low-energy chair conformation, which can effectively mimic natural substrates and interact with biological targets. The introduction of an amino group at the 3-position opens a gateway for extensive chemical diversification. This modification can influence a molecule's physicochemical properties, such as basicity (pKa) and lipophilicity (logP), which are crucial for absorption, distribution, metabolism, and excretion (ADME) profiles. Furthermore, the newly introduced amine can serve as a key pharmacophoric element or as a handle for further synthetic elaboration.

Reductive amination offers a direct and highly efficient route to these valuable 3-amino-piperidine derivatives. The reaction proceeds through the in situ formation of an iminium ion intermediate from a piperidine-3-one and a primary or secondary amine, followed by its immediate reduction to the corresponding amine. The choice of reagents and reaction conditions is paramount to the success of this transformation, directly impacting yield, purity, and stereochemical outcome.

Mechanistic Underpinnings: A Tale of Two Steps

The reductive amination of a ketone is a cascade reaction that hinges on two distinct chemical events: iminium ion formation and subsequent reduction. Understanding the interplay between these steps is critical for troubleshooting and optimization.

Step 1: Iminium Ion Formation The reaction initiates with the nucleophilic attack of the amine on the carbonyl carbon of the piperidine-3-one. This is a reversible process that is highly pH-dependent. Mildly acidic conditions (typically pH 4-6) are often optimal as they facilitate both the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic, and the subsequent dehydration of the hemiaminal intermediate to form the crucial iminium ion.

Step 2: Hydride Reduction The formed iminium ion is a highly electrophilic species that is readily reduced by a mild hydride-donating reagent. The choice of reducing agent is a key consideration, as it must be selective for the iminium ion over the starting ketone to prevent the formation of the corresponding alcohol byproduct.

Below is a diagram illustrating the general mechanism:

Figure 1: General mechanism of reductive amination.

Core Protocol: Reductive Amination of N-Boc-piperidine-3-one

This protocol details a robust and widely applicable procedure for the reductive amination of a commercially available piperidine-3-one intermediate. N-Boc-piperidine-3-one is a common starting material, with the Boc (tert-butoxycarbonyl) group serving as a versatile protecting group for the piperidine nitrogen.

Materials:

-

N-Boc-piperidine-3-one

-

Primary or Secondary Amine (e.g., benzylamine)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic Acid (glacial)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

Experimental Workflow:

Figure 2: Step-by-step experimental workflow.

Step-by-Step Procedure:

-

Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add N-Boc-piperidine-3-one (1.0 eq). Dissolve the ketone in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) to a concentration of approximately 0.1 M.

-

Amine Addition: Add the desired primary or secondary amine (1.0-1.2 eq) to the solution.

-

Acid Catalyst: Add a catalytic amount of glacial acetic acid (0.1-0.2 eq). This is crucial for promoting the formation of the iminium ion intermediate.

-

Iminium Formation: Allow the mixture to stir at room temperature for 20-30 minutes. This pre-incubation period allows for the formation of the iminium ion before the reducing agent is introduced.

-

Reduction: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) to the reaction mixture in portions. The addition may be exothermic, and for larger scale reactions, cooling with an ice bath may be necessary.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone has been consumed (typically 2-16 hours).

-

Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Continue adding the bicarbonate solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with a saturated aqueous solution of sodium chloride (brine), then dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by flash column chromatography on silica gel to yield the desired 3-amino-piperidine product.

Critical Parameters and Optimization Strategies

The success of a reductive amination is not solely dependent on the protocol but also on the judicious selection of reagents and conditions.

Table 1: Comparison of Common Reducing Agents

| Reducing Agent | Abbreviation | Reactivity | Advantages | Disadvantages |

| Sodium triacetoxyborohydride | NaBH(OAc)₃ | Mild and selective for iminium ions over ketones. | Can be used in one-pot procedures; tolerant of acidic conditions. | Moisture sensitive; can be slow with hindered substrates. |

| Sodium cyanoborohydride | NaBH₃CN | Mild and selective. Effective at neutral to slightly acidic pH. | Highly effective and widely used. | Highly toxic (releases HCN gas in strong acid); requires careful handling. |

| Sodium borohydride | NaBH₄ | Stronger reducing agent. | Inexpensive and readily available. | Can reduce the starting ketone; requires careful pH control. |

| Picoline borane complex | Pic-BH₃ | Mild and stable alternative to NaBH₃CN. | Non-toxic; stable in air and water. | More expensive; may require elevated temperatures. |

The Role of pH: As previously mentioned, pH is a critical variable. If the pH is too low (strongly acidic), the amine starting material will be protonated and non-nucleophilic. If the pH is too high (basic), the dehydration of the hemiaminal to the iminium ion will be slow. A weak acid, such as acetic acid, is typically added to buffer the reaction in the optimal pH range of 4-6.

Solvent Choice: Chlorinated solvents like DCM and DCE are commonly used as they are relatively non-polar and aprotic. However, for greener chemistry initiatives, alternative solvents such as 2-methyltetrahydrofuran (2-MeTHF) can be explored. The choice of solvent can also influence reaction rates and solubility of reagents.

Troubleshooting Common Issues

-

Low Conversion: If the reaction stalls, this could be due to inactive reagents (especially moisture-sensitive NaBH(OAc)₃), insufficient reaction time, or an inappropriate pH. Consider adding more reducing agent or adjusting the pH.

-

Formation of Alcohol Byproduct: This indicates that the reducing agent is reducing the starting ketone. This is common with less selective reagents like NaBH₄. Switching to a milder reagent such as NaBH(OAc)₃ is the most effective solution.

-

Di-alkylation of Primary Amines: When using a primary amine, it is possible for the product secondary amine to react with another molecule of the ketone, leading to a tertiary amine byproduct. This can often be suppressed by using a slight excess of the primary amine.

Conclusion

The reductive amination of piperidine-3-one intermediates is a powerful and versatile tool in the arsenal of the medicinal chemist. Its efficiency and broad substrate scope allow for the rapid generation of diverse libraries of 3-amino-piperidine derivatives for biological screening. A thorough understanding of the reaction mechanism and the influence of key parameters such as the choice of reducing agent and pH are essential for achieving high yields and purity. The protocols and insights provided in this document serve as a robust starting point for researchers to successfully implement this critical transformation in their drug discovery programs.

References

Application Notes and Protocols for Utilizing trans-4-aminomethyl-3-hydroxypiperidine in Kinase Inhibitor Design

Introduction: The Strategic Value of the Piperidine Scaffold in Modern Kinase Inhibitor Design

The piperidine ring is a cornerstone of medicinal chemistry, recognized for its favorable physicochemical properties, metabolic stability, and its ability to serve as a versatile three-dimensional scaffold.[1] In the realm of kinase inhibitor development, where achieving both potency and selectivity is paramount, the rigid, chair-like conformation of the piperidine nucleus allows for the precise positioning of substituents to engage with key residues within the ATP-binding pocket of kinases.[2][3][4] This level of spatial control is critical for engineering compounds that can overcome the challenge of targeting one kinase out of the more than 500 in the human kinome.[5]

This guide focuses on a particularly promising, yet underexplored, piperidine derivative: trans-4-aminomethyl-3-hydroxypiperidine . The specific stereochemical arrangement of the hydroxyl and aminomethyl groups in the trans configuration offers a unique set of functionalities for establishing highly specific and potent interactions with kinase targets. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the aminomethyl group provides a basic center for salt-bridge formation or can be further elaborated to explore additional binding pockets.[6][7]

These application notes will provide a comprehensive overview of the rationale for employing this scaffold, detailed synthetic protocols for its incorporation into a model kinase inhibitor, and robust methodologies for the biochemical evaluation of the resulting compounds.

The trans-4-aminomethyl-3-hydroxypiperidine Scaffold: A Privileged Fragment for Kinase Recognition

The strategic advantage of the trans-4-aminomethyl-3-hydroxypiperidine scaffold lies in its pre-organized, three-dimensional presentation of key pharmacophoric features. The vicinal, trans-diaxial or diequatorial arrangement of the hydroxyl and aminomethyl substituents (depending on the chair conformation) allows for specific and directional interactions within the often-complex topography of a kinase active site.

Key Features and Rationale for Use:

-

Hydrogen Bonding Capabilities: The 3-hydroxyl group is an excellent hydrogen bond donor and acceptor, capable of forming crucial interactions with the hinge region backbone, a key determinant of kinase-inhibitor binding.[6][8] It can also interact with conserved water molecules within the active site, further enhancing binding affinity.

-

Basic Amine for Ionic Interactions: The primary amine of the 4-aminomethyl group is basic and will be protonated at physiological pH. This provides a strong cation for forming a salt bridge with acidic residues, such as aspartate or glutamate, which are often found in or near the ATP-binding site.

-

Vector for Further Elaboration: The aminomethyl group serves as a convenient chemical handle for extending the molecule into solvent-exposed regions or to probe for additional hydrophobic pockets, a common strategy for enhancing selectivity and potency.[2][3]

-

Stereochemical Rigidity: The defined trans stereochemistry reduces the entropic penalty upon binding, as the molecule is already in a favorable conformation for interaction with the target. This can translate to higher binding affinity.

The following diagram illustrates a hypothetical binding mode of a kinase inhibitor incorporating the trans-4-aminomethyl-3-hydroxypiperidine scaffold within a generic kinase ATP-binding site.

Caption: Hypothetical binding mode of an inhibitor.

Application Case Study: 3,4-Disubstituted Piperidines as Potent Akt Inhibitors

A study on the development of orally active Akt inhibitors provides a compelling case for the utility of 3,4-disubstituted piperidine scaffolds.[4][9] While not the exact aminomethyl derivative, the principles of their design and the structure-activity relationships (SAR) observed are highly relevant. The researchers systematically explored substitutions on the piperidine ring to optimize potency and selectivity while minimizing off-target effects, such as hERG blockage.[3][4]

Their work demonstrated that the stereochemistry and nature of the substituents at the 3 and 4 positions were critical for achieving high potency against Akt1 and cancer cell lines.[4] This underscores the importance of the precise spatial arrangement of functional groups that a scaffold like trans-4-aminomethyl-3-hydroxypiperidine provides.

Experimental Protocols

Part 1: Synthesis of a Model Kinase Inhibitor

This protocol outlines a potential synthetic route to a model kinase inhibitor incorporating the trans-4-aminomethyl-3-hydroxypiperidine scaffold. The synthesis is based on established methodologies for piperidine synthesis and coupling reactions.[7]

Workflow Diagram:

Caption: Synthetic workflow for a model inhibitor.

Step-by-Step Protocol:

-

Synthesis of (±)-trans-1-Boc-4-aminopiperidin-3-ol:

-

Step 1a: Reduction of N-Boc-4-piperidone. To a solution of N-Boc-4-piperidone (1.0 eq) in methanol at 0 °C, add sodium borohydride (1.5 eq) portion-wise. Stir for 2 hours at room temperature. Quench the reaction with acetone and concentrate under reduced pressure. Extract with ethyl acetate and wash with brine. Dry the organic layer over sodium sulfate and concentrate to yield N-Boc-4-hydroxypiperidine.

-

Step 1b: Oxidation to N-Boc-3-hydroxypiperidin-4-one. This step can be achieved through various oxidation methods, such as Swern or Dess-Martin oxidation, to yield the corresponding ketone.

-

Step 1c: Reductive amination. To a solution of the ketone from step 1b in methanol, add ammonium acetate (10 eq) and sodium cyanoborohydride (1.5 eq). Stir at room temperature for 24 hours. Purify by column chromatography to yield the desired racemic trans- and cis-4-amino-3-hydroxypiperidine derivatives. The trans isomer can be separated by chromatography or through crystallization.

-

-

Coupling to a Kinase Inhibitor Core (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine):

-

Step 2a: Boc Deprotection. Dissolve the Boc-protected piperidine from step 1 in a solution of 4M HCl in dioxane. Stir for 1 hour at room temperature. Concentrate under reduced pressure to obtain the hydrochloride salt.

-

Step 2b: Nucleophilic Aromatic Substitution. To a solution of the deprotected piperidine hydrochloride salt (1.1 eq) and 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in isopropanol, add N,N-diisopropylethylamine (3.0 eq). Heat the reaction to 80 °C for 12 hours. Cool to room temperature and concentrate. Purify by reverse-phase HPLC to obtain the final inhibitor.

-

Part 2: Biochemical Kinase Assay

This protocol describes a general method for determining the in vitro potency (IC50) of the synthesized inhibitor against a target kinase using a luminescence-based ADP detection assay.

Materials:

-

Target kinase enzyme

-

Substrate peptide/protein

-

ATP

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

Synthesized inhibitor stock solution in DMSO

-

384-well white plates

Protocol:

-

Prepare a serial dilution of the inhibitor. Start with a 10 mM stock in DMSO and perform a 10-point, 3-fold serial dilution in DMSO. Then, dilute these solutions into the kinase assay buffer.

-

Set up the kinase reaction. In a 384-well plate, add 2.5 µL of the diluted inhibitor solution or DMSO (for positive and negative controls).

-

Add 2.5 µL of a 2X kinase/substrate solution.

-

Initiate the reaction by adding 5 µL of a 2X ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

-

Incubate the plate at room temperature for 1 hour.

-

Stop the reaction and detect ADP. Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.

-

Measure luminescence using a plate reader.

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO controls.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

Part 3: Kinase Selectivity Profiling

To assess the selectivity of the inhibitor, it should be screened against a panel of kinases. This is typically performed by specialized contract research organizations (CROs).

General Workflow:

-

Provide a stock solution of the inhibitor at a specified concentration (e.g., 10 mM in DMSO) to the CRO.

-

The inhibitor is typically screened at a single high concentration (e.g., 1 or 10 µM) against a large panel of kinases (e.g., the DiscoverX KINOMEscan™ panel).

-

The percentage of inhibition for each kinase is determined.

-

For any kinases that show significant inhibition (e.g., >70%), a follow-up dose-response experiment is performed to determine the IC50 value, as described in the biochemical assay protocol.

Data Presentation and Interpretation

The potency and selectivity data for a novel inhibitor can be summarized in a table for clear comparison.

Table 1: Hypothetical Kinase Inhibition Profile of a Model Inhibitor

| Kinase Target | IC50 (nM) |

| Primary Target (e.g., Akt1) | 5.2 |

| Related Kinase 1 (e.g., Akt2) | 25.8 |

| Related Kinase 2 (e.g., PKA) | 875 |

| Off-Target Kinase 1 (e.g., CDK2) | >10,000 |

| Off-Target Kinase 2 (e.g., SRC) | >10,000 |

Interpretation:

The hypothetical data in Table 1 suggests that the model inhibitor is a potent inhibitor of its primary target, Akt1. It shows some cross-reactivity with the closely related isoform Akt2, but is significantly less potent against other kinases, indicating a favorable selectivity profile.

Conclusion

The trans-4-aminomethyl-3-hydroxypiperidine scaffold is a valuable building block for the design of potent and selective kinase inhibitors. Its rigid, three-dimensional structure allows for the precise placement of key interacting groups—a hydroxyl for hydrogen bonding and a basic amine for ionic interactions. By leveraging the synthetic and biochemical protocols outlined in these notes, researchers can effectively incorporate this promising scaffold into their drug discovery programs to develop novel therapeutics.

References

-

Dong, X., Zhan, W., Zhao, M., Che, J., Dai, X., Wu, Y., ... & Hu, Y. (2019). Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. Journal of Medicinal Chemistry, 62(15), 7264–7288. [Link]

-

Dong, X., Zhan, W., Zhao, M., Che, J., Dai, X., Wu, Y., ... & Hu, Y. (2019). Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. PubMed, 31298542. [Link]

-

Dong, X., Zhan, W., Zhao, M., Che, J., Dai, X., Wu, Y., ... & Hu, Y. (2019). Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. ResearchGate. [Link]

-

Eastwood, P. R., Gonzalez-Bobes, F., & Wos, J. A. (2010). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry, 8(12), 2774–2784. [Link]

-

Heerding, D. A., Rhodes, N., Leber, J. D., Clark, T. J., Keenan, R. M., Lafrance, L. V., ... & Kumar, R. (2008). Identification of 4-(2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-{[(3S)-3-piperidinylmethyl]oxy}-1H-imidazo[4,5-c]pyridin-4-yl)-2-methyl-3-butyn-2-ol (GSK690693), a novel inhibitor of AKT kinase. Journal of Medicinal Chemistry, 51(18), 5693–5709. [Link]

-

BindingDB. (2019). Ki Summary. BindingDB. [Link]

-

RCSB PDB. (2013). 4JXF: Crystal Structure of PLK4 Kinase with an inhibitor. RCSB PDB. [Link]

-

RCSB PDB. (2008). 3BE2: Crystal structure of the VEGFR2 kinase domain in complex with a benzamide inhibitor. RCSB PDB. [Link]

-

Amanote Research. (n.d.). Enantiospecific Synthesis of (3r,4r)1-Benzyl-4-Fluoropyrrolidin-3-Amine Utilizing a Burgess-Type Transformation. Amanote Research. [Link]

-

Taylor, S. S., & Kornev, A. P. (2011). Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors. Annual Review of Pharmacology and Toxicology, 51, 1–21. [Link]

-

Guedj, A., Lherbet, C., & Hoffmann, P. (2012). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Arkivoc, 2012(7), 209–220. [Link]

- Google Patents. (n.d.). EP3539965A1 - An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine. Google Patents.

- Google Patents. (n.d.). CN104860872A - Bis-(3R,4R)-1-benzyl-N,4-dimethyl piperidin-3-amine L-di-p-toluyl tartrate synthesis method. Google Patents.

-

Ghorai, S. K., Cook, C., Davis, M., Venkataraman, S. K., George, C., Beardsley, P. M., ... & Dutta, A. K. (2003). High affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the dopamine transporter: stereospecific interactions in vitro and in vivo. Journal of Medicinal Chemistry, 46(7), 1207–1217. [Link]

-

ResearchGate. (n.d.). Kinase inhibitors cocrystallized with the three kinase crystal 3D... ResearchGate. Retrieved February 27, 2026, from [Link]

-

Kumar, S., Ambhore, S. S., Asokan, N., & Rani, R. (2025). Medicinal Chemistry of Kinase Inhibitors: A Review of Recent Advances. Vol. 54 No. 3 (2025): Year 2025, Volume 54, Issue 3. [Link]

-

Hassani, B., Sabet, R., Dehshahri, A., & Fassihi, A. (2023). Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. RSC Advances, 13(49), 34693–34704. [Link]

-

Spencer, J. A., & Taylor, A. M. (2021). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 12(9), 1431–1450. [Link]

-

PubChem. (n.d.). 3-Hydroxypiperidine. PubChem. Retrieved February 27, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. rcsb.org [rcsb.org]

- 3. Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 6. (R)-1-Boc-3-hydroxypiperidine | Chiral Building Block [benchchem.com]

- 7. Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. chemimpex.com [chemimpex.com]

- 9. researchgate.net [researchgate.net]

Peptidomimetic Synthesis Using 3-Hydroxy-4-aminomethylpiperidine: A Guide to Crafting Conformationally Constrained Bioactive Molecules

Introduction: The Imperative for Structural Mimicry in Drug Discovery

The therapeutic potential of peptides is immense, owing to their high specificity and biological activity. However, their clinical translation is often hampered by inherent limitations such as poor metabolic stability, low oral bioavailability, and conformational flexibility leading to reduced receptor affinity. Peptidomimetics, molecules that mimic the three-dimensional structure and functional properties of peptides, offer a compelling solution to these challenges.[1][2] By replacing the labile peptide backbone with more robust, non-peptidic scaffolds, it is possible to develop drug candidates with enhanced pharmacokinetic profiles and improved efficacy.

This technical guide provides a comprehensive overview of the synthesis and application of peptidomimetics based on the 3-hydroxy-4-aminomethylpiperidine scaffold. This particular scaffold is of significant interest as it can be functionalized to mimic the secondary structures of peptides, most notably the β-turn.[3][4] The rigid piperidine ring, coupled with the stereochemically defined hydroxyl and aminomethyl substituents, allows for precise spatial positioning of side-chain functionalities, thereby enabling the rational design of potent and selective modulators of biological targets.

We will delve into the enantioselective synthesis of the core scaffold, detailing orthogonal protection strategies that are crucial for its seamless integration into solid-phase peptide synthesis (SPPS). Furthermore, we will provide step-by-step protocols for the coupling of this scaffold to amino acids and subsequent peptidomimetic chain elongation. Finally, we will discuss the importance of conformational analysis in validating the structural integrity of the resulting peptidomimetics.

The 3-Hydroxy-4-aminomethylpiperidine Scaffold: A Privileged Motif for β-Turn Mimicry

The β-turn is a common secondary structural motif in peptides and proteins, typically composed of four amino acid residues that cause a reversal in the direction of the polypeptide chain.[1] These turns are often located on the surface of proteins and are frequently involved in molecular recognition events, making them attractive targets for the design of small-molecule inhibitors of protein-protein interactions. The 3-hydroxy-4-aminomethylpiperidine scaffold provides a rigid framework that can effectively mimic the spatial arrangement of the side chains of the i+1 and i+2 residues of a β-turn.

The stereochemistry of the substituents on the piperidine ring is critical in dictating the resulting conformation of the peptidomimetic. Both cis- and trans-isomers of the 3-hydroxy-4-aminomethylpiperidine scaffold can be synthesized, each predisposing the resulting peptidomimetic to adopt a different type of β-turn geometry. The hydroxyl group can act as a hydrogen bond donor or acceptor, further stabilizing the desired conformation.

Synthesis of the Orthogonally Protected 3-Hydroxy-4-aminomethylpiperidine Scaffold

The successful incorporation of the 3-hydroxy-4-aminomethylpiperidine scaffold into a peptidomimetic sequence via SPPS necessitates the use of an orthogonally protected building block. This ensures that the reactive functional groups on the scaffold (the piperidine nitrogen, the hydroxyl group, and the aminomethyl group) can be selectively deprotected at different stages of the synthesis. A common and effective protection strategy involves the use of a Boc group for the piperidine nitrogen, a TBDMS or other silyl ether for the hydroxyl group, and an Fmoc group for the aminomethyl group.

The following is a representative synthetic scheme for the preparation of the orthogonally protected (3R,4R)-tert-butyl 4-(((9H-fluoren-9-yl)methoxy)carbonylamino)methyl)-3-hydroxypiperidine-1-carboxylate.

Scheme 1: Synthesis of the Orthogonally Protected Scaffold

Caption: Synthetic workflow for the preparation of the orthogonally protected 3-hydroxy-4-aminomethylpiperidine scaffold.

Experimental Protocols

Protocol 1: Synthesis of (3R,4R)-tert-butyl 4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)methyl)-3-((tert-butyldimethylsilyl)oxy)piperidine-1-carboxylate

This protocol is adapted from established methods for the synthesis of chiral 3,4-disubstituted piperidines.

Materials:

-

(3R,4R)-1-benzyl-4-(benzylamino)piperidin-3-ol (synthesized via known literature methods)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

N,N-Dimethylformamide (DMF)

-

Palladium on carbon (10% Pd/C)

-

Methanol (MeOH)

-

9-Fluorenylmethyloxycarbonyl-N-hydroxysuccinimide (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO₃)

-

1,4-Dioxane

-

Water

Procedure:

-

Boc Protection of the Piperidine Nitrogen: To a solution of (3R,4R)-1-benzyl-4-(benzylamino)piperidin-3-ol in DCM, add Et₃N (1.2 eq) and (Boc)₂O (1.1 eq). Stir the reaction mixture at room temperature overnight. Wash the organic layer with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by flash column chromatography.

-

TBDMS Protection of the Hydroxyl Group: To a solution of the Boc-protected piperidine in DMF, add imidazole (1.5 eq) and TBDMSCl (1.2 eq). Stir the reaction at room temperature for 4-6 hours. Quench the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by flash column chromatography.

-

Debenzylation: Dissolve the fully protected piperidine in MeOH and add 10% Pd/C. Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the starting material is consumed (monitored by TLC). Filter the reaction mixture through a pad of Celite and concentrate the filtrate in vacuo.

-

Fmoc Protection of the Aminomethyl Group: Dissolve the debenzylated product in a mixture of 1,4-dioxane and water. Add NaHCO₃ (2.0 eq) followed by Fmoc-OSu (1.1 eq). Stir the reaction mixture at room temperature overnight. Acidify the reaction mixture with 1N HCl and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the final product by flash column chromatography to yield the orthogonally protected scaffold.

Protocol 2: Solid-Phase Synthesis of a Peptidomimetic Incorporating the 3-Hydroxy-4-aminomethylpiperidine Scaffold

This protocol outlines the incorporation of the orthogonally protected scaffold into a peptide sequence on a solid support using standard Fmoc-based SPPS.

Materials:

-

Fmoc-Rink Amide MBHA resin

-

The orthogonally protected 3-hydroxy-4-aminomethylpiperidine scaffold

-

Fmoc-protected amino acids

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt) or OxymaPure®

-

Piperidine (20% in DMF)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Resin Swelling and Fmoc Deprotection: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1 hour. Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

-

Coupling of the First Amino Acid: Couple the first Fmoc-protected amino acid to the deprotected resin using DIC and HOBt (or a suitable coupling cocktail like HBTU/DIEA) in DMF. Monitor the coupling reaction using the Kaiser test.

-

Peptide Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the desired sequence.

-

Incorporation of the 3-Hydroxy-4-aminomethylpiperidine Scaffold: After deprotection of the N-terminal Fmoc group of the growing peptide chain, couple the orthogonally protected 3-hydroxy-4-aminomethylpiperidine scaffold using the same coupling conditions as for the amino acids.

-

Selective Fmoc Deprotection of the Scaffold's Aminomethyl Group: Treat the resin with 20% piperidine in DMF to selectively remove the Fmoc group from the aminomethyl substituent of the piperidine scaffold.

-

Further Peptide Chain Elongation: Continue the peptide chain elongation from the newly deprotected aminomethyl group by coupling the next Fmoc-protected amino acid.

-

Final Cleavage and Deprotection: Once the desired peptidomimetic sequence is assembled, wash the resin with DCM and dry it. Cleave the peptidomimetic from the resin and remove the side-chain protecting groups (including the Boc and TBDMS groups) by treating the resin with a cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5) for 2-3 hours.

-

Purification: Precipitate the crude peptidomimetic in cold diethyl ether, centrifuge, and wash the pellet with cold ether. Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow for Peptidomimetic Synthesis

Caption: A generalized workflow for the solid-phase synthesis of a peptidomimetic incorporating the 3-hydroxy-4-aminomethylpiperidine scaffold.

Conformational Analysis of the Resulting Peptidomimetics

The primary rationale for employing the 3-hydroxy-4-aminomethylpiperidine scaffold is to induce a specific, predictable conformation in the resulting peptidomimetic. Therefore, it is essential to characterize the three-dimensional structure of the synthesized molecules to validate the design principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Two-dimensional NMR techniques, such as NOESY and ROESY, are powerful tools for determining the solution-state conformation of peptidomimetics.[3][5] The observation of specific nuclear Overhauser effects (NOEs) between protons on the piperidine scaffold and the appended amino acid residues can provide crucial distance constraints for molecular modeling. For instance, an NOE between a proton on the piperidine ring and a proton on an amino acid side chain can confirm the spatial proximity of these groups, which is a hallmark of a folded structure.

X-ray Crystallography:

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise bond lengths, bond angles, and torsion angles of the molecule in the solid state.[6] Obtaining a high-quality crystal of the peptidomimetic can be challenging, but the resulting structure offers unparalleled insight into the conformational preferences of the scaffold and its influence on the overall molecular architecture.

Computational Modeling:

Molecular mechanics and molecular dynamics simulations can be used to generate and evaluate low-energy conformations of the peptidomimetics. These computational methods, when combined with experimental data from NMR or X-ray crystallography, can provide a detailed understanding of the conformational landscape of the molecule and the factors that stabilize the desired β-turn mimicry.

Data Presentation

| Parameter | Expected Value/Observation | Analytical Technique |

| Scaffold Purity | >95% | HPLC, NMR, Mass Spectrometry |

| Peptidomimetic Purity | >95% | RP-HPLC |

| Molecular Weight Confirmation | Matches calculated mass | Mass Spectrometry (e.g., ESI-MS) |

| β-Turn Conformation | Presence of key NOEs between scaffold and peptide residues | 2D NMR (NOESY/ROESY) |

| Definitive 3D Structure | High-resolution crystal structure | X-ray Crystallography |

Conclusion and Future Perspectives

The 3-hydroxy-4-aminomethylpiperidine scaffold represents a versatile and powerful tool for the design and synthesis of conformationally constrained peptidomimetics. The synthetic protocols outlined in this guide provide a clear pathway for the preparation of orthogonally protected scaffolds and their incorporation into peptide sequences. The ability to control the stereochemistry of the scaffold allows for the fine-tuning of the conformational properties of the resulting peptidomimetics, enabling the rational design of potent and selective modulators of a wide range of biological targets. Future work in this area will likely focus on the development of novel synthetic routes to access a greater diversity of substituted piperidine scaffolds and their application in the discovery of new therapeutics for a host of diseases.

References

- Estiarte, M. A., Rubiralta, M., Diez, A., Thormann, M., & Giralt, E. (2000). Oxazolopiperidin-2-ones as type II' beta-turn mimetics: synthesis and conformational analysis. The Journal of organic chemistry, 65(21), 6992–6999.

- Gante, J., et al. (2009). Synthesis and conformational analysis of cyclotetrapeptide mimetic beta-turn templates and validation as 3D scaffolds. ChemMedChem, 4(4), 517-23.

- Albericio, F., & Carpino, L. A. (2019). Amino Acid-Protecting Groups. Chemical Reviews, 119(17), 9832-9903.

- Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec.

- Wikipedia. (2024). Protecting group. In Wikipedia.

- Lovering, F., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614-1620.

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical reviews, 109(6), 2455–2504.

- Li, J., et al. (2018). Synthesis and biological evaluation of peptidomimetics containing the tryptamine moiety as a potential antitumor agent. RSC Advances, 8(34), 19133-19143.

- ChemDiv. (n.d.). Peptidomimetics of Beta-Turn Motifs Library. ChemDiv.

- Kumar, A., & Singh, J. (2021). Synthesis and Applications of Peptides and Peptidomimetics in Drug Discovery. European Journal of Organic Chemistry, 2021(28), 3927-3949.

- Zhang, Y., et al. (2021). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. Molecules, 26(21), 6489.

- O'Hagan, D., et al. (2014). X-ray crystal structure of the minor anti -piperidine product 14d. Beilstein Journal of Organic Chemistry, 10, 2396-2404.

- Domínguez, G. (2021).

- Sigma-Aldrich. (n.d.). Peptide Resin Loading Protocols. Sigma-Aldrich.

- Wang, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Synthesis, 55(06), 849-864.

- Aapptec. (n.d.).

- Dankwardt, J. W., et al. (2001). Solid-phase synthesis of aspartic peptidase inhibitors: 3-alkoxy-4-aryl piperidines. Organic letters, 3(17), 2685–2688.

- Grdadolnik, J., et al. (2021). Analyzing Functional Interactions of Designed Peptides by NMR Spectroscopy. Molecules, 26(16), 4983.